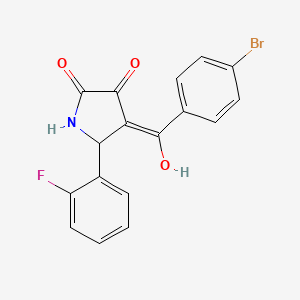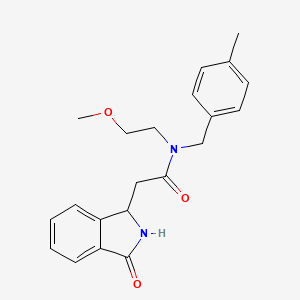
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is commonly referred to as BB-94 and is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, and their inhibition has been linked to a variety of physiological and pathological processes.
Mechanism of Action
BB-94 exerts its inhibitory effects on 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one by binding to the active site of the enzyme. The compound forms a covalent bond with a zinc ion in the active site, preventing the enzyme from carrying out its catalytic function. This inhibition of MMP activity has been shown to reduce the degradation of extracellular matrix proteins, leading to a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The inhibition of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one by BB-94 has been linked to a variety of biochemical and physiological effects. The compound has been shown to reduce the invasiveness of cancer cells in vitro, suggesting that it may have potential uses in the treatment of cancer metastasis. BB-94 has also been shown to reduce the formation of new blood vessels in vitro, suggesting that it may have potential uses in the treatment of angiogenesis-related diseases. In addition, BB-94 has been shown to reduce the severity of inflammation in animal models, suggesting that it may have potential uses in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BB-94 has several advantages as a research tool. The compound is highly potent and selective for 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, making it a useful tool for studying the role of these enzymes in physiological and pathological processes. In addition, BB-94 is relatively stable and can be used in a variety of experimental settings. However, there are also limitations to the use of BB-94 in lab experiments. The compound is highly reactive and can form covalent bonds with a variety of proteins, leading to potential off-target effects. In addition, the inhibition of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one by BB-94 can have complex effects on cellular signaling pathways, making it difficult to interpret experimental results.
Future Directions
There are several future directions for research on BB-94. One potential direction is the development of more selective inhibitors of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one that can be used to study the role of these enzymes in specific physiological and pathological processes. Another potential direction is the investigation of the effects of MMP inhibition on cellular signaling pathways, with the goal of identifying new therapeutic targets for the treatment of diseases such as cancer and inflammation. Finally, the development of new methods for the delivery of MMP inhibitors, such as targeted nanoparticles, may improve the efficacy and safety of these compounds in clinical settings.
Scientific Research Applications
BB-94 has been extensively studied for its potential uses in scientific research. The compound has been shown to inhibit the activity of a variety of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including MMP-1, MMP-2, MMP-3, and MMP-9. This inhibition has been linked to a variety of physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. BB-94 has also been shown to have potential therapeutic uses in the treatment of a variety of diseases, including arthritis, atherosclerosis, and cancer.
properties
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO3/c18-10-7-5-9(6-8-10)15(21)13-14(20-17(23)16(13)22)11-3-1-2-4-12(11)19/h1-8,14,21H,(H,20,23)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQZXJRUTXAALH-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (3-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3920010.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920013.png)
![N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide](/img/structure/B3920022.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B3920026.png)

![N-methyl-N-phenyl-2-{[(pyridin-3-yloxy)acetyl]amino}benzamide](/img/structure/B3920040.png)
![3-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3920044.png)
![N'-[1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B3920054.png)
![4-cinnamoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920061.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-3-ol](/img/structure/B3920084.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920091.png)
![2-[(2,7-diethoxy-1-naphthyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920099.png)